Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- is a complex organic compound that belongs to the class of thienopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazoline derivatives: Known for their biological and pharmacological activities.
Uniqueness
Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17Cl2NOS |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-[4-(4-methylphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone |
InChI |
InChI=1S/C21H17Cl2NOS/c1-13-2-4-14(5-3-13)20-16-9-11-26-19(16)8-10-24(20)21(25)15-6-7-17(22)18(23)12-15/h2-7,9,11-12,20H,8,10H2,1H3 |
InChI Key |
RIUVNDALKDHTOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC(=C(C=C4)Cl)Cl)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.